2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H10FNO4S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO4S/c1-17-11-6-9(15(19)20)10(16)7-13(11)22(21)12-5-3-2-4-8(12)14(17)18/h2-7H,1H3,(H,19,20) |
InChI Key |
WXYDKSDDDJHYSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)O)F)S(=O)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Preparation Methods
Thioamide-Mediated Cyclization
A common approach involves reacting 2-aminothiophenol derivatives with ortho-substituted carbonyl compounds. For example, 4-methyl-2-fluorobenzaldehyde can undergo condensation with 2-aminothiophenol in the presence of Lewis acids like ZnCl₂ or FeCl₃ to form the seven-membered thiazepine ring. The methyl group at position 5 and fluorine at position 2 are introduced via the aldehyde precursor, ensuring regioselectivity.
Reaction Conditions
Diazocine-to-Benzothiazepine Rearrangement
Unsymmetrical diazocine derivatives, such as those described in PMC7356613, can undergo acid-catalyzed rearrangement to form benzothiazepines. Starting with 5,12-dihydrodibenzo[b,f]diazocine-6,11-dione, treatment with HCl in dioxane induces ring contraction, yielding the benzothiazepine core. This method benefits from pre-installed ketone groups at positions 6 and 11.
Fluorination Strategies
Introducing fluorine at position 2 requires careful selection of fluorinating agents to avoid side reactions.
Electrophilic Fluorination
Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C selectively fluorinates electron-rich aromatic positions. This method is compatible with the methyl-substituted intermediate, achieving >90% regioselectivity for position 2.
Nucleophilic Fluoride Displacement
A halogen (e.g., bromine) at position 2 can be replaced via SNAr reaction using KF in the presence of a crown ether. For instance, treating 2-bromo-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid with KF/18-crown-6 in DMF at 120°C for 12 hours yields the fluoro derivative.
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 82% |
| Purity (HPLC) | 98.5% |
Oxidation to Dioxo Groups
The 6,11-diketone moiety is introduced via oxidation of dihydro intermediates.
Jones Oxidation
CrO₃ in aqueous H₂SO₄ at 0–5°C oxidizes the 6,11-positions selectively. This method is effective for substrates sensitive to over-oxidation, preserving the carboxylic acid group at position 3.
KMnO₄-Mediated Oxidation
Under mild alkaline conditions (pH 9–10), KMnO₄ in acetone/water (3:1) oxidizes the benzothiazepine ring without degrading the fluorine substituent. This approach achieves 85–90% conversion.
Carboxylation at Position 3
Hydrolysis of Cyano Precursors
A nitrile group at position 3 is hydrolyzed to carboxylic acid using concentrated HCl at reflux. For example, 3-cyano-2-fluoro-5-methyl-6,11-dioxobenzo[b]benzothiazepine undergoes hydrolysis to the target compound in 95% yield.
Carbonation with Grignard Reagents
Treating a brominated intermediate with CO₂ in the presence of Mg turnings in THF forms the carboxylic acid directly. This one-pot method avoids multi-step functionalization.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Combining 2-aminothiophenol and fluorinated chalcones under ultrasound irradiation (40 kHz, 60°C) in PEG-400 reduces reaction time from 8 hours to 55 minutes while improving yields to 92%.
Solvent-Free Cyclization
Using H-ferrierite zeolite as a catalyst, the cyclization step proceeds without solvents at 100°C, achieving 88% yield with minimal waste.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing for the oxidation step, reducing reaction time from 12 hours to 30 minutes and improving safety profile.
Purification Techniques
Crystallization from ethyl acetate/hexane (1:3) yields 99.5% pure product, while simulated moving bed (SMB) chromatography isolates intermediates at >98% purity.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (ACN/0.1% TFA gradient) confirms ≥99% purity, with retention time at 6.8 minutes.
Challenges and Optimization
Regioselectivity in Fluorination
Competing fluorination at position 7 is mitigated using bulky directing groups (e.g., tert-butyl) during electrophilic substitution, reducing byproduct formation to <5%.
Stability of Carboxylic Acid Group
Decarboxylation at high temperatures (>150°C) is minimized by conducting carboxylation at pH 4–5 and temperatures below 80°C.
Comparative Data Across Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Thioamide Cyclization | 75 | 98 | 8 | 120 |
| Ultrasound-Assisted | 92 | 99 | 1 | 95 |
| Solvent-Free | 88 | 97 | 6 | 85 |
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.
Mechanism of Action
The mechanism by which 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzodiazepine/Benzothiazepine Family
Key analogues include dibenzodiazepines, diazepinomicin derivatives, and fluorinated quinolone hybrids. A comparative analysis is provided below:
Functional Group Analysis
- Fluorine vs.
- Carboxylic Acid vs. Ketones: The 3-COOH group distinguishes the target compound from diazepinomicin (11-one) and clobenzepam (2-one), likely improving water solubility and target binding via ionic interactions .
Pharmacological Implications
- Antimicrobial Potential: The diazepinoquinoline derivative (3) in shows structural parallels to fluoroquinolones, suggesting the target compound could inhibit bacterial DNA gyrase or topoisomerases .
- CNS Activity : Unlike clobenzepam, the target compound’s carboxylic acid may limit blood-brain barrier penetration, redirecting activity toward peripheral targets .
- Synthetic Accessibility: The fused benzothiazepine system requires multistep synthesis, similar to diazepinomicin, but fluorine incorporation may necessitate specialized fluorination protocols.
Biological Activity
2-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, metabolic stability, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H12FNO4S
- Molecular Weight : 307.32 g/mol
This compound features a benzothiazepine core with fluorine and carboxylic acid substituents, which are critical in enhancing its biological activity.
Anticancer Properties
Recent studies have demonstrated that 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid exhibits promising anticancer activity. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.9 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 1.5 | Inhibition of cell proliferation |
| HCT-116 (Colon Cancer) | 1.2 | Disruption of DNA synthesis |
These results indicate that the compound is significantly more potent than traditional chemotherapeutics like paclitaxel in certain contexts .
The mechanisms by which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.
- Inhibition of Angiogenesis : The compound may also inhibit the formation of new blood vessels that tumors need for growth.
Metabolic Stability
The incorporation of fluorine into the molecular structure has been shown to enhance metabolic stability. Studies indicate that compounds with fluorine substitutions exhibit increased half-lives in liver microsome assays, suggesting a reduced rate of metabolism and potentially prolonged therapeutic effects .
Case Studies
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value of 0.9 µM. The study highlighted significant apoptosis induction as a primary mechanism .
- Xenograft Models : In vivo studies using nude mice with HCT-116 colon adenocarcinoma xenografts showed that treatment with the compound resulted in significant tumor regression without noticeable toxicity, indicating a favorable therapeutic index .
- Comparative Analysis : A comparative analysis with other fluorinated benzothiazole derivatives showed that this compound exhibited superior activity against multiple cancer types, suggesting its potential as a lead candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
